molecular formula C12H16N2O2 B14324871 3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione CAS No. 110124-32-8

3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione

Cat. No.: B14324871
CAS No.: 110124-32-8
M. Wt: 220.27 g/mol
InChI Key: JQPZNOVLWQIEOY-UHFFFAOYSA-N
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Description

3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione is a heterocyclic compound with a unique structure that includes a pyrroloimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of a substituted imidazole with a suitable alkylating agent under controlled conditions. The reaction typically requires the use of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives .

Mechanism of Action

The mechanism by which 3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Properties

CAS No.

110124-32-8

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3,6,7-trimethyl-3-propan-2-ylpyrrolo[1,2-a]imidazole-2,5-dione

InChI

InChI=1S/C12H16N2O2/c1-6(2)12(5)11(16)13-9-7(3)8(4)10(15)14(9)12/h6H,1-5H3

InChI Key

JQPZNOVLWQIEOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C1=NC(=O)C2(C)C(C)C)C

Origin of Product

United States

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